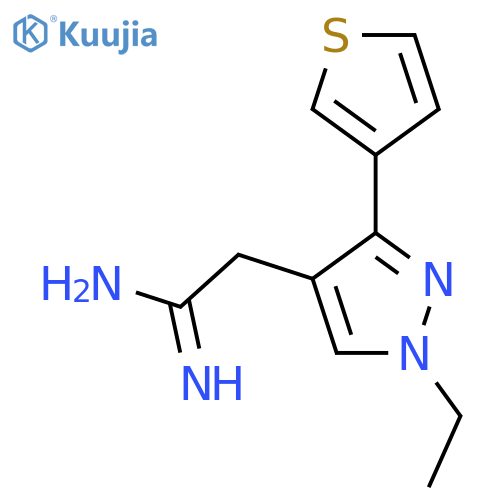Cas no 2097971-20-3 (2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide)

2097971-20-3 structure
商品名:2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide 化学的及び物理的性質
名前と識別子
-
- 2097971-20-3
- 2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)ethanimidamide
- AKOS026724297
- F2198-5538
- 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
-
- インチ: 1S/C11H14N4S/c1-2-15-6-9(5-10(12)13)11(14-15)8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3,(H3,12,13)
- InChIKey: DWXYUKQGCAQBII-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C1C(CC(=N)N)=CN(CC)N=1
計算された属性
- せいみつぶんしりょう: 234.09391764g/mol
- どういたいしつりょう: 234.09391764g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 95.9Ų
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2198-5538-1g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 95%+ | 1g |
$794.0 | 2023-09-06 | |
| Life Chemicals | F2198-5538-0.25g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 95%+ | 0.25g |
$716.0 | 2023-09-06 | |
| Life Chemicals | F2198-5538-2.5g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 95%+ | 2.5g |
$1588.0 | 2023-09-06 | |
| Life Chemicals | F2198-5538-10g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 95%+ | 10g |
$3335.0 | 2023-09-06 | |
| TRC | E164221-1g |
2-(1-ethyl-3-(thiophen-3-yl)-1h-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 1g |
$ 1135.00 | 2022-06-05 | ||
| TRC | E164221-100mg |
2-(1-ethyl-3-(thiophen-3-yl)-1h-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 100mg |
$ 210.00 | 2022-06-05 | ||
| Life Chemicals | F2198-5538-5g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 95%+ | 5g |
$2382.0 | 2023-09-06 | |
| TRC | E164221-500mg |
2-(1-ethyl-3-(thiophen-3-yl)-1h-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 500mg |
$ 750.00 | 2022-06-05 | ||
| Life Chemicals | F2198-5538-0.5g |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide |
2097971-20-3 | 95%+ | 0.5g |
$754.0 | 2023-09-06 |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
2097971-20-3 (2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide) 関連製品
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
